molecular formula C8H9NO2S B13244399 1-(3-Nitrophenyl)ethane-1-thiol

1-(3-Nitrophenyl)ethane-1-thiol

Cat. No.: B13244399
M. Wt: 183.23 g/mol
InChI Key: GDANEEHWJVAKEJ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethane-1-thiol (CAS 1542833-26-0) is an alkyl thiol compound of significant interest in organic synthesis and materials science. This reagent features a sulfhydryl group (-SH) attached to a chiral ethane backbone linked to a 3-nitrophenyl ring . The strong electron-withdrawing nitro group makes the aromatic ring susceptible to further functionalization, for instance, via nucleophilic aromatic substitution or reduction to a valuable aniline derivative . The thiol group acts as a potent nucleophile, allowing this compound to participate in key reactions such as Michael additions; maleimide conjugation with thiols is a cornerstone technique for the chemoselective formation of bioconjugates, which is fundamental in proteomics and biomaterial immobilization . Furthermore, thiols can be oxidized to form disulfides, a critical transformation in both synthetic chemistry and for maintaining the tertiary structure of proteins . In synthetic organic chemistry, thiols like 1-(3-Nitrophenyl)ethane-1-thiol are valuable precursors for the formation of thioacetals, which are effective protective groups for carbonyl compounds (aldehydes and ketones) and can be installed using catalysts like yttrium triflate or iodine . The compound requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(3-nitrophenyl)ethanethiol

InChI

InChI=1S/C8H9NO2S/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-6,12H,1H3

InChI Key

GDANEEHWJVAKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])S

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors with Thiol Reagents

A common approach to synthesize 1-(3-nitrophenyl)ethane-1-thiol involves nucleophilic substitution on a halogenated aromatic precursor, such as 3-nitrobenzyl chloride or 3-nitrobenzyl bromide, using thiol nucleophiles like thiourea or sodium hydrosulfide (NaSH). This method is well-documented for related compounds such as 1-(4-methyl-3-nitrophenyl)ethane-1-thiol and can be adapted for the 3-nitro substitution pattern.

  • Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (60–100 °C).
  • Catalysts: Small amounts of phase-transfer catalysts or bases may be employed to enhance nucleophilicity.
  • Purification: Post-reaction purification is often achieved by silica gel column chromatography using hexane/ethyl acetate gradients to achieve >95% purity.

Data Table 1: Nucleophilic Substitution Methods for Nitrophenyl Ethanethiols

Method Yield (%) Purity (%) Solvent Temperature (°C) Catalyst Loading (mol%)
Thiourea route 65–75 92–98 DMF 80 1
Sodium hydrosulfide 70–80 95–99 THF 60 2

This method leverages the nucleophilicity of sulfur to displace the halogen atom, introducing the thiol group effectively.

Stepwise Nitration and Thiolation of Aromatic Precursors

Another synthetic strategy involves first nitrating an ethanethiol-substituted aromatic compound or its precursor, followed by thiolation if necessary. For example, starting from ethylbenzene derivatives or acetophenones, nitration introduces the nitro group selectively at the meta position relative to the thiol or methyl substituent, followed by conversion to the thiol via substitution or reduction steps.

  • Nitration: Usually performed with mixed acid (HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.
  • Thiolation: Achieved by nucleophilic substitution or reduction of corresponding disulfides or sulfonyl derivatives.

This approach allows precise control over substitution patterns but may require careful optimization to prevent side reactions.

Grignard Reagent-Mediated Thiolation of Esters

A novel method for preparing thioesters and related thiol compounds involves the reaction of methyl esters with organomagnesium thiolates generated in situ from thiols and Grignard reagents such as isopropylmagnesium chloride (iPrMgCl).

  • Reaction conditions: Thiol and iPrMgCl in THF at 0 °C, followed by addition of methyl ester.
  • Temperature: Stirring at 40–50 °C for several hours.
  • Yields: Up to 99% for aromatic esters.
  • Application: Can be extended to prepare thiol derivatives by subsequent reduction or functional group transformations.

This method provides excellent functional group tolerance and high yields, suitable for aromatic thiol synthesis.

Characterization and Analytical Data

Proper characterization of 1-(3-nitrophenyl)ethane-1-thiol is essential to confirm structure and purity.

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR: Aromatic protons appear in the δ 7.2–8.1 ppm range; methyl protons near δ 2.5 ppm; thiol proton typically observed at δ 1.5–2.0 ppm (exchangeable with D₂O).
    • ^13C NMR: Quaternary carbons adjacent to nitro groups resonate near 150 ppm.
  • Fourier Transform Infrared Spectroscopy (FT-IR):
    • S-H stretch observed around 2550 cm⁻¹.
    • Nitro group asymmetric stretch near 1520 cm⁻¹.
    • C-S bond stretch around 680 cm⁻¹.
  • UV-Visible Spectroscopy:
    • Nitroaryl group exhibits π→π* transitions with λ_max around 260–280 nm.

These data confirm the presence of the nitro and thiol functionalities and the aromatic framework.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Notes
Nucleophilic substitution (thiourea) 3-nitrobenzyl chloride + thiourea, DMF, 80 °C 65–75 High purity, requires chromatographic purification
Nucleophilic substitution (NaSH) 3-nitrobenzyl bromide + NaSH, THF, 60 °C 70–80 Slightly higher yield, sensitive to moisture
Stepwise nitration and thiolation Aromatic precursor nitration + thiolation steps Variable Requires careful control of nitration conditions
Visible-light promoted coupling Thiol + DABCO, CH₃CN, blue LED light Moderate Green chemistry approach, mild conditions
Grignard-mediated thiolation Methyl esters + iPrMgCl + thiol, THF, 0–50 °C Up to 99 Excellent functional group tolerance, scalable

Research Insights and Optimization Strategies

  • Optimization of reaction temperature, solvent polarity, and catalyst loading via factorial design experiments can significantly improve yields and purity in nucleophilic substitution routes.
  • Use of continuous flow reactors in industrial settings enhances reproducibility and scalability of nitration and thiolation steps.
  • Photochemical methods reduce the need for harsh reagents and enable selective transformations under ambient conditions.
  • Grignard-based thiolation provides a versatile platform for synthesizing thiol derivatives from esters with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylethanethiol derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Variations

1-(3-Nitrophenyl)ethanol (C₈H₉NO₃)
  • Key Differences : Replaces the thiol (-SH) with a hydroxyl (-OH) group.
  • Properties : Higher boiling point (281.3°C ) due to strong hydrogen bonding . Less acidic (pKa ~16–18 for alcohols) compared to thiols (pKa ~10–12).
  • Applications : Used as a chiral intermediate in pharmaceuticals and agrochemicals .
3′-Nitroacetophenone (C₈H₇NO₃)
  • Key Differences : Contains a ketone (-CO-) instead of a thiol.
  • Properties : Solid at room temperature (mp 80–81°C , bp 202°C ), insoluble in water but soluble in alcohols. The ketone group is electrophilic, enabling reactions like nucleophilic additions .
  • Toxicity : Causes skin irritation (MLD 500 mg/2H in rabbits) .
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol (C₉H₉F₃OS)
  • Key Differences : Replaces the nitro group with a trifluoromethoxy (-OCF₃) substituent.
  • Properties : Liquid at room temperature (MW 222.23 g/mol ). The electron-withdrawing -OCF₃ group enhances oxidative stability compared to nitro-substituted thiols .

Structural and Electronic Effects

Compound Molecular Formula Key Functional Group Boiling Point (°C) Melting Point (°C) Notable Reactivity
1-(3-Nitrophenyl)ethane-1-thiol C₈H₇NO₂S -SH (thiol) Not reported Not reported High nucleophilicity; oxidizes to disulfides
1-(3-Nitrophenyl)ethanol C₈H₉NO₃ -OH (alcohol) 281.3 N/A Hydrogen bonding; chiral resolution
3′-Nitroacetophenone C₈H₇NO₃ -CO- (ketone) 202 80–81 Electrophilic carbonyl; undergoes condensations
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol C₉H₉F₃OS -SH (thiol); -OCF₃ Not reported Not reported Enhanced lipophilicity; resistant to oxidation

Physicochemical Properties

  • Solubility : Thiols are generally less polar than alcohols but more soluble in organic solvents than ketones. Nitro groups reduce solubility in water due to hydrophobicity.
  • Acidity: The thiol group in 1-(3-nitrophenyl)ethane-1-thiol is more acidic (pKa ~10–12) than the hydroxyl group in 1-(3-nitrophenyl)ethanol (pKa ~16–18) due to weaker S–H bonding .
  • Thermal Stability : Nitro groups can destabilize compounds at high temperatures, whereas trifluoromethoxy substituents (as in the analog from ) improve thermal resistance .

Biological Activity

1-(3-Nitrophenyl)ethane-1-thiol is an organic compound featuring a thiol group (-SH) linked to an ethane backbone with a nitrophenyl substituent at the meta position. Its molecular formula is C9_{9}H10_{10}N2_{2}O2_{2}S, and it has a molecular weight of approximately 183.23 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research.

The unique structural features of 1-(3-Nitrophenyl)ethane-1-thiol influence its chemical reactivity and biological activity. The thiol group allows for covalent interactions with biological macromolecules, while the nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of 1-(3-Nitrophenyl)ethane-1-thiol exhibit significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes. Studies have shown that the compound can inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

Anticancer Activity

The anticancer potential of 1-(3-Nitrophenyl)ethane-1-thiol has been explored in several studies. For instance, compounds structurally related to this thiol have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others. These studies often employ assays like MTT to measure cell viability and cytotoxic effects. Notably, some derivatives have shown higher cytotoxicity compared to established chemotherapeutic agents like Tamoxifen .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(3-Nitrophenyl)ethane-1-thiolMCF-7TBD
1,3-Diphenyl-3-(phenylthio)propan-1-oneMCF-7TBD
TamoxifenMCF-7TBD

The mechanism by which 1-(3-Nitrophenyl)ethane-1-thiol exerts its biological effects is multifaceted:

  • Covalent Bond Formation : The thiol group can form stable thioether bonds with electrophilic sites on proteins, potentially altering their function.
  • Reactive Intermediates : The reduction of the nitro group can generate reactive species that may induce oxidative stress or trigger apoptosis in cancer cells.
  • Bioconjugation Potential : The ability of the thiol to engage in bioconjugation reactions makes this compound a candidate for targeted drug delivery systems.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of compounds related to 1-(3-Nitrophenyl)ethane-1-thiol:

  • Cytotoxicity Studies : In a study evaluating various β-aryl-β-mercapto ketones, compounds similar to 1-(3-Nitrophenyl)ethane-1-thiol demonstrated significant cytotoxicity against breast cancer cells while showing lower toxicity towards normal cells .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of thiol compounds, noting their effectiveness against Gram-positive and Gram-negative bacteria, although specific data for 1-(3-Nitrophenyl)ethane-1-thiol were not detailed.

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